Quipazine

Übersicht

Beschreibung

Quipazine is a serotonergic drug belonging to the piperazine group. It was initially developed as an antidepressant but was never marketed for medical use . This compound is primarily used in scientific research due to its ability to act as a serotonin reuptake inhibitor and a moderately selective serotonin receptor agonist .

Wissenschaftliche Forschungsanwendungen

Quipazine hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Referenzverbindung in der Untersuchung serotonerger Medikamente verwendet.

Biologie: In der Forschung eingesetzt, um Serotoninrezeptor-Wechselwirkungen und Signalwege zu verstehen.

Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, obwohl es nicht für den klinischen Einsatz entwickelt wurde.

Industrie: Wird bei der Entwicklung neuer serotonerger Wirkstoffe und als Werkzeug in pharmakologischen Studien verwendet

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als Serotonin-Wiederaufnahmehemmer und als Serotoninrezeptoragonist wirkt. Es bindet an verschiedene Serotoninrezeptoren, insbesondere an die Subtypen 5-HT2A und 5-HT3 . Diese Bindung führt zur Aktivierung von Serotonin-Signalwegen, was zu verschiedenen physiologischen und verhaltensbedingten Effekten führt .

Wirkmechanismus

Target of Action

Quipazine is a serotonergic drug that primarily targets serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . Serotonin receptors play a crucial role in regulating mood, anxiety, and cognition among other functions.

Mode of Action

This compound acts as a serotonin reuptake inhibitor and a moderately selective serotonin receptor agonist . It binds to a range of different serotonin receptors, but shows particular affinity for the 5-HT2A and 5-HT3 subtypes . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. As an agonist, it activates the serotonin receptors, triggering a series of intracellular events.

Biochemical Pathways

The activation of serotonin receptors by this compound can lead to various downstream effects. For instance, the activation of 5-HT2A receptors has been associated with the head-twitch response and other psychedelic-consistent effects in animal studies . .

Result of Action

This compound’s interaction with serotonin receptors leads to a variety of molecular and cellular effects. In animal studies, it has been shown to produce a head-twitch response and other effects consistent with psychedelic drugs . It failed to produce psychedelic effects in humans at a dose of 25 mg, which was the highest dose tested due to 5-ht3 mediated side effects of nausea and gastrointestinal discomfort .

Biochemische Analyse

Biochemical Properties

Quipazine plays a significant role in biochemical reactions, primarily through its interaction with serotonin receptors. It binds to and activates the serotonin 2A receptor (5-HT2A), leading to a cascade of intracellular signaling events . This interaction is crucial for its psychoactive effects. Additionally, this compound has been shown to interact with other serotonin receptors, such as 5-HT3, although its primary action is through 5-HT2A .

Cellular Effects

This compound influences various cellular processes, particularly in neuronal cells. It has been observed to induce oxidative stress in glutamate-induced cytotoxicity in HT-22 neuronal cells . This effect is mediated through increased levels of reactive oxygen species (ROS) and decreased antioxidant defenses. This compound also affects cell signaling pathways, including the activation of immediate early genes (IEGs) in the somatosensory cortex, which are associated with its psychedelic-like properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 5-HT2A receptor, displacing [3H]ketanserin and activating downstream signaling pathways . This activation leads to the mobilization of calcium ions and the accumulation of inositol monophosphate (IP1), a key mediator in the Gq/11 signaling pathway . This compound’s interaction with the 5-HT2A receptor also results in changes in gene expression, particularly the upregulation of IEGs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to vary over time. This compound induces a lasting effect on the head-twitch response (HTR) in mice, with high maximal responses during the peak effect . The stability and degradation of this compound in vitro and in vivo are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound’s acute effects are independent of serotonin depletion and 5-HT3 receptor activation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound induces significant cellular responses, while higher doses can exacerbate oxidative stress and neurodegeneration . In the mouse HTR model, this compound produces a dose-dependent increase in head-twitch responses, which are blocked by the 5-HT2A receptor antagonist M100907 . High doses of this compound have been associated with increased caspase-3 activity, indicating enhanced apoptotic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with serotonin receptors. It affects the metabolic flux of serotonin and related metabolites, influencing neurotransmitter levels and signaling pathways . The enzymatic degradation of this compound and its metabolites is a critical aspect of its metabolic profile, impacting its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The distribution of this compound within the central nervous system is particularly important for its psychoactive effects, as it needs to reach and activate serotonin receptors in specific brain regions.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized to the plasma membrane, where it interacts with serotonin receptors . This compound can also be found in intracellular compartments, where it may exert additional effects on cellular function. The precise localization of this compound within cells is crucial for understanding its mechanism of action and therapeutic potential.

Vorbereitungsmethoden

Quipazine wird durch Umsetzung von 2-Chlorchinolin mit Piperazin synthetisiert Die Reaktion beinhaltet typischerweise das Erhitzen der Reaktanten in einem geeigneten Lösungsmittel unter Rückflussbedingungen.

Analyse Chemischer Reaktionen

Quipazine durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinolinderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Chinolinringstruktur verändern.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Piperazinring, um verschiedene Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Chinolin- und Piperazinderivate.

Vergleich Mit ähnlichen Verbindungen

Quipazine wird mit anderen serotonergen Verbindungen verglichen, wie zum Beispiel:

- 2C-B-PP

- 6-Nitrothis compound

- Naphthylpiperazin

- ORG-37684

This compound ist einzigartig aufgrund seiner spezifischen Bindungsaffinität für die 5-HT2A- und 5-HT3-Rezeptoren und seiner Fähigkeit, in Tierstudien eine Kopfzuckreaktion zu erzeugen . Dies unterscheidet es von anderen ähnlichen Verbindungen, die möglicherweise unterschiedliche Rezeptoraffinitäten und physiologische Wirkungen haben.

Biologische Aktivität

Quipazine is a synthetic compound primarily recognized for its role as a serotonin (5-HT) receptor agonist, particularly at the 5-HT_2A receptor. Its unique pharmacological profile has led to various studies exploring its biological activity across multiple contexts, including neuropharmacology and motor function recovery. This article delves into the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.

This compound operates mainly through its agonistic action on the 5-HT_2A receptor. This receptor is part of the G protein-coupled receptor family and plays a critical role in modulating neurotransmission and neuronal excitability. Research indicates that this compound activates this receptor, leading to downstream signaling events such as phosphoinositide turnover and increased intracellular calcium levels, which are pivotal for various neurophysiological processes .

Key Findings on this compound's Mechanism:

- Binding Affinity : this compound has shown significant binding affinity for 5-HT_2A receptors, as evidenced by [^3H]ketanserin binding assays .

- Immediate Early Genes Activation : this compound induces an expression pattern of immediate early genes in the mouse somatosensory cortex, similar to classic psychedelics .

- Head-Twitch Response : In animal models, this compound elicits a robust head-twitch response, a behavioral indicator of psychedelic-like activity, which can be blocked by 5-HT_2A antagonists .

Pharmacological Properties

This compound's pharmacological profile encompasses various effects that extend beyond serotonin receptor activation. It has been studied for its potential therapeutic applications in motor recovery and locomotion.

Effects on Locomotion

In studies involving spinal cord injury models, this compound demonstrated notable effects on locomotor function:

- Locomotor Recovery : Concurrent treatment with this compound and robotic step training significantly improved stepping performance in spinal cord-transected mice. The compound facilitated the processing of sensory information necessary for weight-bearing stepping .

- Dosing Effects : At a dosage of 0.5 mg/kg, this compound improved step shape consistency and increased the number of weight-bearing steps during training sessions. However, these effects were transient and did not persist after discontinuation of the drug .

Case Study 1: Motor Function Recovery

A study investigated the combined effects of this compound and robotic training on mice with spinal cord injuries. Results indicated that this compound enhanced motor function when used alongside rehabilitation techniques, highlighting its potential utility in therapeutic settings for individuals with severe motor impairments .

Case Study 2: Neuroprotective Effects

Research has suggested that this compound may also exert neuroprotective effects under conditions of oxidative stress. In vitro studies showed that appropriate dosing could increase cellular resistance to glutamate-induced damage, which is relevant in neurodegenerative conditions .

Comparative Data Table

The following table summarizes key pharmacological effects and findings related to this compound:

Eigenschaften

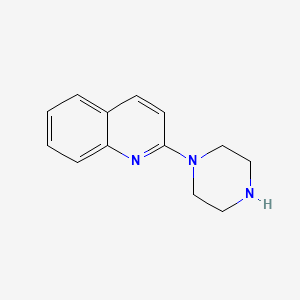

IUPAC Name |

2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXDAJYKGWNHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5786-68-5 (maleate (1:1)) | |

| Record name | Quipazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3046952 | |

| Record name | Quipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-24-7 | |

| Record name | Quipazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quipazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIPAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WCY05C0SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.